molecular formula C10H10O3 B564645 2,3-Dihydro-5-benzofuranacetic Acid-d2 CAS No. 1216878-16-8

2,3-Dihydro-5-benzofuranacetic Acid-d2

Cat. No.: B564645
CAS No.: 1216878-16-8
M. Wt: 180.199
InChI Key: LALSYIKKTXUSLG-NCYHJHSESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-benzofuranacetic Acid-d2 typically involves the incorporation of deuterium atoms into the benzofuranacetic acid structure. One common method is the catalytic hydrogenation of the corresponding benzofuranacetic acid using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-benzofuranacetic Acid-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 involves its incorporation into biochemical pathways as a labeled analog. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-benzofuranacetic Acid-d2 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, providing insights that are not possible with non-labeled analogs .

Properties

IUPAC Name

2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)/i6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALSYIKKTXUSLG-NCYHJHSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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